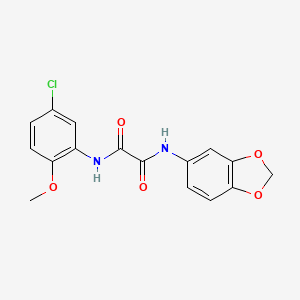
N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C16H13ClN2O5 and its molecular weight is 348.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on various aspects such as cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a chloro-substituted methoxyphenyl group. Its chemical formula is C21H20ClN5O3 with a molecular weight of approximately 425.87 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C21H20ClN5O3 |
| Molecular Weight | 425.87 g/mol |
| IUPAC Name | N4-(5-chloro-2H-1,3-benzodioxol-4-yl)-N2-[3-(morpholin-4-yl)phenyl]pyrimidine-2,4-diamine |
| CAS Number | Not Available |
Cytotoxicity
Research indicates that derivatives of compounds similar to this compound exhibit varying levels of cytotoxicity against cancer cell lines. In particular, studies have shown that certain benzodioxole derivatives possess selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents. For instance, a related compound demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines while exhibiting minimal toxicity to normal fibroblasts .
Antimicrobial Properties
The compound's antimicrobial activity has been assessed against various bacterial strains. Preliminary screening revealed that some derivatives exhibit selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis. However, the overall antibacterial potency was found to be moderate .
| Microorganism | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Escherichia coli | Low |
| Candida albicans | Low |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzodioxole and phenyl rings significantly influence the biological activity of the compound. Electron-donating groups on the phenyl ring tend to enhance cytotoxicity and antimicrobial efficacy, while electron-withdrawing groups often reduce activity .
For example, compounds with methoxy or dimethylamino substitutions exhibited higher antibacterial activity compared to those with halogen substitutions. The presence of multiple methoxy groups was also correlated with increased antifungal activity against Candida albicans.
Case Studies
- Study on Anticancer Activity : A study conducted by Bernard et al. (2014) evaluated the cytotoxic effects of various benzodioxole derivatives on multiple cancer cell lines. The findings suggested that compounds similar to this compound could be promising candidates for further development as anticancer agents due to their selective toxicity towards malignant cells .
- Antimicrobial Screening : Research by Kakkar et al. (2018) highlighted the antimicrobial properties of benzodioxole derivatives against both bacterial and fungal pathogens. The study found that certain modifications led to enhanced activity against Gram-positive bacteria and yeasts, indicating potential therapeutic applications in treating infections .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-22-12-4-2-9(17)6-11(12)19-16(21)15(20)18-10-3-5-13-14(7-10)24-8-23-13/h2-7H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPNFMBVIVJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














